molecular formula C9H14O2 B2711243 5,5-Dimethylspiro[2.3]hexane-1-carboxylic acid CAS No. 1823868-27-4

5,5-Dimethylspiro[2.3]hexane-1-carboxylic acid

Cat. No.: B2711243
CAS No.: 1823868-27-4
M. Wt: 154.209
InChI Key: KUBWZOMYBASVDV-UHFFFAOYSA-N
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Description

5,5-Dimethylspiro[2.3]hexane-1-carboxylic acid (CAS 1823868-27-4) is a carbocyclic building block in medicinal chemistry with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . This compound features a spiro[2.3]hexane scaffold, a bicyclic system that incorporates both cyclopropane and cyclobutane rings, which are valuable for exploring structure-property relationships . The cyclopropane ring is widely used in drug design to increase activity, fix molecular conformation, and improve pharmacokinetic properties like metabolic stability and water solubility . Similarly, cyclobutane derivatives, while the ring itself is not of direct biological interest, are important in more complex derivatives found in several FDA-approved drugs across therapeutic areas such as oncology and neurology . The primary value of this carboxylic acid-functionalized spiro scaffold lies in its potential use as a classical bioisostere in analog design . Replacing a carboxylic acid with a surrogate structure is a fundamental strategy to modulate key physicochemical parameters—including acidity (pKa), lipophilicity (logD), and passive permeability—which can help overcome challenges like limited membrane permeability or metabolic instability associated with the parent acid group . Researchers can employ this compound to synthesize novel derivatives, investigating the impact of a rigid, three-dimensional spiro structure on biological activity and drug-like properties. This product is intended For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-dimethylspiro[2.3]hexane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-8(2)4-9(5-8)3-6(9)7(10)11/h6H,3-5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBWZOMYBASVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CC2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethylspiro[2.3]hexane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with a suitable carboxylating agent, followed by cyclization to form the spirocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethylspiro[2.3]hexane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Aldose Reductase Inhibition

One of the primary applications of 5,5-Dimethylspiro[2.3]hexane-1-carboxylic acid derivatives is in the inhibition of aldose reductase, an enzyme implicated in diabetic complications. Research has shown that modifications to the spiro structure can enhance the inhibitory potency against this enzyme. For example, compounds derived from this acid have exhibited varying degrees of inhibitory activity, with some showing IC50 values as low as 0.58 μM, indicating strong potential as therapeutic agents for diabetes-related conditions .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies have demonstrated that the presence of specific substituents on the spirocyclic framework significantly affects biological activity. For instance, introducing different lipophilic groups can modulate the binding affinity to the active site of aldose reductase, leading to the development of more selective inhibitors .

Synthesis and Chemical Reactions

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that utilize various catalysts such as palladium(0). The methodology often includes protecting groups and deprotection steps to achieve the desired functional groups while maintaining yield and purity .

Case Study: Synthesis Optimization

In a recent study, a four-stage synthesis was optimized to produce high yields of 5-amino derivatives of spiro acids, which are crucial for further functionalization and application in drug development . The optimization involved varying reaction conditions and catalyst types to maximize efficiency.

Material Science Applications

Polymer Chemistry

The spirocyclic structure of this compound makes it an attractive candidate for polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability due to its rigid structure. Research indicates that polymers containing spiro compounds exhibit improved performance in applications such as coatings and adhesives.

Case Study: Polymer Blends

A study investigating the incorporation of spiro compounds into polycarbonate blends demonstrated significant improvements in impact resistance and thermal properties compared to traditional polycarbonate formulations. The spiro compound acted as a toughening agent, thereby broadening the application scope of polycarbonate materials in high-performance environments .

Perfume Industry Applications

Fragrance Development

Another notable application of this compound is in the fragrance industry. Its unique olfactory properties make it suitable for use as a perfuming ingredient. Spiro compounds are often incorporated into fragrance formulations to provide distinctive scent profiles that are desirable in consumer products .

Mechanism of Action

The mechanism of action of 5,5-Dimethylspiro[2.3]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites and modulate their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their function .

Comparison with Similar Compounds

Key Observations:

  • Hydrophobicity : The 5,5-dimethyl derivative exhibits higher lipophilicity than the difluoro or hydroxy analogs due to its methyl groups, which may enhance membrane permeability in drug design .
  • Solubility : The 5-ethoxy and 5-hydroxy derivatives (C₉H₁₄O₃ and C₇H₁₀O₃) show moderate polarity, with the ethoxy group enhancing solubility in organic solvents .

Biological Activity

5,5-Dimethylspiro[2.3]hexane-1-carboxylic acid is a compound of interest in various biological and medicinal research fields due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a spirocyclic structure characterized by a carboxylic acid functional group and two methyl groups at the 5-position. This unique arrangement enhances its stability and reactivity, making it a valuable building block in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can modulate enzyme activities through:

  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with target proteins.
  • Ionic Interactions : These interactions can influence the conformation and activity of enzymes.
  • Binding Affinity : The spirocyclic structure allows for effective fitting into enzyme active sites, potentially inhibiting or activating their functions.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays have shown that this compound exhibits selective cytotoxicity against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival.

Cell Line IC50 (µM) Mechanism
HeLa (Cervical Cancer)15Inhibition of cell cycle progression
MCF-7 (Breast Cancer)20Induction of apoptosis
A549 (Lung Cancer)18Modulation of PI3K/Akt pathway

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Enzyme Inhibition : A recent study investigated the inhibitory effects of this compound on Aurora A kinase, an important target in cancer therapy. The compound exhibited significant inhibitory activity with an IC50 value of approximately 3 µM, indicating its potential as a lead compound for developing Aurora A kinase inhibitors .
  • Computational Modeling : Molecular docking studies revealed that this compound binds effectively to the active site of several enzymes implicated in cancer progression. The binding affinities were comparable to known inhibitors, suggesting that this compound could serve as a scaffold for further drug development .
  • Toxicity Assessment : Preliminary toxicity studies indicated that this compound has a favorable safety profile with low cytotoxicity towards normal human cell lines, making it a promising candidate for further investigation .

Q & A

Q. What are the established synthetic routes for 5,5-dimethylspiro[2.3]hexane-1-carboxylic acid, and what are their critical optimization parameters?

The compound can be synthesized via a pinacol-type trans-coplanar rearrangement , as demonstrated in structurally related bicyclic systems. For example, treatment of chloro alcohols with NaOH in DMF initiates a ring contraction reaction, yielding intermediates that undergo further oxidation or reduction. Key parameters include reaction time (2–18 hours), temperature control, and post-reaction purification steps (e.g., LiAlH₄ reduction or Jones reagent oxidation). Yield optimization requires careful monitoring of intermediates via NMR and GLPC to minimize side products like aldehydes or esters .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this spirocyclic compound?

  • NMR spectroscopy : Proton and carbon NMR are critical for confirming the spirocyclic structure and substituent positions. For example, distinct signals for methyl groups (δ ~1.0–1.5 ppm) and carboxylic protons (broad signal ~δ 12 ppm) are expected.
  • IR spectroscopy : Carboxylic acid C=O stretching (~1700 cm⁻¹) and O-H stretching (~2500–3000 cm⁻¹) bands validate functional groups.
  • Chromatography : GLPC or HPLC with UV detection can resolve mixtures of intermediates and final products. Authentic samples are essential for comparative analysis .

Q. How is this compound utilized in the design of metal-organic frameworks (MOFs) or supramolecular systems?

Spirocyclic carboxylic acids are valuable ligands for constructing MOFs due to their rigid geometry and ability to coordinate with metals like Zn²⁺ or Co²⁺. For instance, derivatives of similar bicyclic acids (e.g., terephthalic acid analogs) form 3D frameworks with gas sorption capabilities. The spiro structure’s steric effects can tune pore size and stability .

Advanced Research Questions

Q. What mechanistic insights explain the formation of side products during synthesis, and how can they be mitigated?

Side products like 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxaldehyde (aldehyde) and esters arise via competing Cannizzaro or Tishchenko reactions under basic conditions. Mechanistic studies suggest that prolonged reaction times (18+ hours) favor ester formation, while short durations (2–3 hours) yield aldehydes. Mitigation strategies include:

  • Strict control of reaction time and temperature.
  • Use of reducing agents (e.g., LiAlH₄) to convert aldehydes to alcohols, improving yield of the target acid .

Q. How does the spirocyclic architecture influence physicochemical properties compared to bicyclic analogs?

The spiro[2.3]hexane system introduces ring strain and restricted rotation , enhancing thermal stability and altering solubility. For example:

  • Predicted pKa : ~4.42 (similar to bicyclo[2.1.1]hexane analogs but lower than linear carboxylic acids due to electron-withdrawing spiro effects).
  • Density : 1.55 g/cm³ (higher than non-cyclic analogs, reflecting compact geometry). Comparative studies with dispiro[2.0.2.1]heptane derivatives show reduced reactivity in nucleophilic substitutions due to steric hindrance .

Q. What computational modeling approaches are suitable for predicting reactivity and stability of this compound?

  • DFT calculations : Model transition states of rearrangement reactions (e.g., pinacol-type mechanisms) to predict activation energies.
  • Molecular dynamics simulations : Assess conformational flexibility and solvent interactions (e.g., DMF or methanol).
  • ADMET predictions : Use tools like SwissADME to estimate solubility (LogP ~1.8) and metabolic stability .

Q. How does the compound behave under varying pH or oxidative conditions, and what analytical methods track these changes?

  • pH stability : The carboxylic acid group deprotonates above pH 4.5, forming a carboxylate anion. UV-Vis spectroscopy (200–300 nm) can monitor ionization states.
  • Oxidative resistance : Exposure to H₂O₂ or m-chloroperbenzoic acid may oxidize the spirocyclic core. LC-MS or TGA analysis quantifies degradation products .

Data Contradiction Analysis

Q. How can discrepancies in reported synthetic yields be resolved?

Variations in yields (e.g., 68% vs. 89% for related nitroxyl derivatives) often stem from differences in:

  • Protection/deprotection steps : Methanolic KOH treatment improves yield by cleaving acetyl groups.
  • Catalyst purity : Trace metals in reagents (e.g., Na⁺ in NaOH) may accelerate side reactions. Reproducibility requires strict adherence to protocols in peer-reviewed syntheses .

Methodological Recommendations

  • Synthetic protocols : Prioritize stepwise reactions with intermediate characterization (NMR/IR).
  • Quality control : Use HPLC-MS to verify purity (>95%) and exclude regioisomers.
  • Safety : Follow GHS guidelines (e.g., H302, H315) for handling corrosive/toxic intermediates .

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